3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride

Description

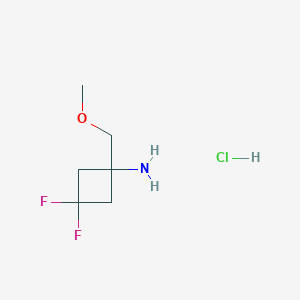

3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is a fluorinated cyclobutane derivative featuring a methoxymethyl (-CH2OCH3) substituent and two fluorine atoms on the cyclobutane ring. Fluorinated cyclobutanes are valued for their metabolic stability, bioavailability, and unique electronic properties due to fluorine's electronegativity .

Properties

IUPAC Name |

3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c1-10-4-5(9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGNOKUXMQAEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC(C1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Methoxymethyl Substitution: The methoxymethyl group is added through a substitution reaction using methoxymethyl chloride in the presence of a base like sodium hydride.

Amination and Hydrochloride Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Histamine Receptor Modulation

Research indicates that 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride acts as a ligand for histamine receptors, particularly the histamine-3 receptor. This receptor is involved in regulating neurotransmission and has implications in various neurological and cognitive processes. The compound's ability to selectively modulate histamine receptor activity suggests potential therapeutic applications in treating disorders such as:

- Cognitive Impairments : By enhancing neurotransmission related to cognition.

- Neurological Disorders : Targeting conditions like anxiety and depression, where histamine signaling may be disrupted.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Cyclobutane Intermediates : Utilizing cycloaddition reactions.

- Functionalization : Introducing the methoxymethyl group through nucleophilic substitution.

- Fluorination Techniques : Achieving the desired difluoromethyl substituent.

The compound's synthetic pathways allow for further derivatization, potentially leading to new analogs with varied biological activities.

Case Studies and Research Findings

Several studies have investigated the pharmacodynamics of this compound:

- Binding Affinity Studies : In vitro studies utilizing radiolabeled ligands have demonstrated significant binding affinities to histamine receptors, ranging from 0.05 nM to 150 nM. This suggests a strong interaction with the target receptor, which is crucial for therapeutic efficacy .

- In Vivo Efficacy : Preliminary animal studies indicate that compounds with similar structures can improve cognitive function and reduce anxiety-like behaviors .

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets. The difluoro and methoxymethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

Trifluoromethyl (-CF3): Enhances electronegativity and lipophilicity, favoring membrane permeability but reducing solubility .

Fluorination: The 3,3-difluoro motif stabilizes the cyclobutane ring via electron-withdrawing effects, reducing ring strain and enhancing metabolic stability compared to non-fluorinated analogs like 3,3-dimethylcyclobutan-1-amine .

Ring Systems :

- Compounds like 1-(3,3-difluorocyclobutyl)cyclopropan-1-amine HCl incorporate fused rings, introducing steric complexity that may affect binding affinity or synthetic accessibility .

Biological Activity

3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride

- Molecular Formula : CHClFN\O

- Molecular Weight : 173.58 g/mol

The biological activity of 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

In Vitro Studies

Studies have demonstrated that 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride exhibits notable biological activities:

In Vivo Studies

Animal models have provided insights into the therapeutic potential of this compound:

- Antidepressant-like Effects : In rodent models, administration of the compound resulted in reduced depressive behaviors, suggesting potential antidepressant properties.

- Anti-inflammatory Activity : The compound demonstrated a reduction in inflammatory markers in models of acute inflammation.

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride showed promising results against influenza virus. The compound was administered to infected mice, resulting in a significant decrease in viral load and improved survival rates compared to controls.

Case Study 2: Neuroprotection

Research focusing on neuroprotective effects indicated that the compound could mitigate neuronal damage induced by excitotoxicity. In vitro assays showed that it preserved cell viability and reduced apoptosis in neuronal cell lines exposed to glutamate.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

Q & A

Q. Q1. What are the established synthetic routes for 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized to improve yield?

A1. The compound is synthesized via a two-step pathway:

Imine Formation : Reacting 3,3-difluorocyclobutanone with methoxymethylamine in a polar aprotic solvent (e.g., THF) under catalytic acid conditions (e.g., acetic acid) to form the imine intermediate.

Reduction and Salt Formation : Reducing the imine with sodium borohydride (NaBH₄) in methanol, followed by HCl treatment to precipitate the hydrochloride salt .

Optimization Strategies :

- Vary stoichiometric ratios (e.g., excess methoxymethylamine to drive imine formation).

- Test alternative reducing agents (e.g., LiAlH₄ for sterically hindered substrates) and monitor reaction progress via TLC or LC-MS.

- Adjust HCl concentration during salt formation to enhance crystallinity and purity (>95% by HPLC) .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

A2.

- ¹H/¹³C NMR : Focus on cyclobutane ring protons (δ 2.5–3.5 ppm, split due to geminal difluoro coupling) and methoxymethyl group (δ 3.3 ppm for OCH₃, δ 3.7–4.0 ppm for CH₂O). Fluorine coupling (²J₆–8 Hz) in ¹⁹F NMR confirms substitution pattern .

- IR Spectroscopy : Look for N–H stretches (~3300 cm⁻¹, broad) and C–F stretches (1100–1200 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 201.6, with isotopic peaks for chlorine (³⁵Cl/³⁷Cl ratio ~3:1) .

Advanced Research Questions

Q. Q3. How does the cyclobutane ring’s conformational rigidity influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

A3. The cyclobutane’s strained geometry (≈90° bond angles) increases ring tension, making it prone to ring-opening under basic conditions. However, the electron-withdrawing difluoro group stabilizes the amine via inductive effects, reducing nucleophilicity. Experimental Design :

Q. Q4. What computational methods are suitable for modeling the electronic effects of the difluoro and methoxymethyl substituents on the compound’s stability?

A4.

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential maps. Fluorine’s electronegativity induces partial positive charge on adjacent carbons, while the methoxymethyl group donates electron density via resonance.

- NBO Analysis : Quantify hyperconjugative interactions between the amine lone pair and σ*(C–F) orbitals.

- MD Simulations : Assess solvation effects in polar solvents (e.g., water vs. DMSO) to predict solubility trends .

Q. Q5. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

A5.

Q. Q6. What are the key considerations for designing biological assays to study this compound’s interaction with amine receptors or enzymes?

A6.

- Receptor Binding Assays :

- Radioligand displacement (e.g., ³H-labeled antagonists) to measure IC₅₀ values.

- Control for pH (amine protonation state affects binding) using buffers (pH 7.4 vs. lysosomal pH 5.0) .

- Enzyme Inhibition :

Q. Q7. What safety protocols are critical when handling this compound, particularly regarding amine hydrochloride toxicity?

A7.

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during weighing and reactions to avoid inhaling fine hydrochloride particles.

- Waste Disposal : Neutralize aqueous waste with NaHCO₃ before disposal; segregate halogenated waste .

Q. Q8. How can researchers leverage structural analogs (e.g., 3-cyclopropylpropan-1-amine HCl) to infer SAR for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.